4-Ethyl-7-hydroxy-3-methylindan-1-one
CAS No.:
Cat. No.: VC17685034
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O2 |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 4-ethyl-7-hydroxy-3-methyl-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C12H14O2/c1-3-8-4-5-9(13)12-10(14)6-7(2)11(8)12/h4-5,7,13H,3,6H2,1-2H3 |
| Standard InChI Key | LRPHEGCBKXMDQU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C2C(CC(=O)C2=C(C=C1)O)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-Ethyl-7-hydroxy-3-methylindan-1-one features a bicyclic indane backbone with three substituents:
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Ethyl group at position 4
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Hydroxyl group at position 7
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Methyl group at position 3
The indanone core consists of a benzene ring fused to a cyclopentanone, creating a planar structure with conjugated π-electrons. Substituent positions significantly influence electronic distribution and intermolecular interactions. For comparison, 4-methyl-7-hydroxy-1-indanone (C₁₀H₁₀O₂) exhibits a density of 1.25 g/cm³ and boiling point of 339.3°C , suggesting similar physical properties for the ethyl analog.
Spectroscopic Characteristics
While direct data for 4-ethyl-7-hydroxy-3-methylindan-1-one are unavailable, analogous compounds provide benchmarks:
The ethyl substitution at position 4 likely increases hydrophobicity compared to methyl analogs, as evidenced by the higher LogP of 1-(4-hydroxy-7-methyl-indan-5-yl)ethanone .
Synthetic Methodologies
Friedel-Crafts Acylation
The synthesis of 4-methyl-7-hydroxy-1-indanone involves acid-catalyzed cyclization of resorcinol derivatives . Adapting this approach for 4-ethyl-7-hydroxy-3-methylindan-1-one would require:
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Ethylation of resorcinol at position 4
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Methylation at position 3 using dimethyl sulfate
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Cyclization with β-keto esters under acidic conditions
A patent for 7-hydroxy-4-methylcoumarin synthesis (CN101723925A) demonstrates the efficacy of diatomite-supported catalysts in similar reactions, achieving 92% yield . This suggests that immobilized acid catalysts could optimize the target compound's synthesis.
Catalytic Optimization
Key parameters from coumarin synthesis :
| Parameter | Optimal Range |
|---|---|
| Catalyst loading | 0.05–0.15 wt% |
| Reaction temperature | 90–130°C |
| Reaction time | 1–3 hours |
Adapting these conditions with ethyl acetoacetate instead of methyl acetoacetetate may yield the desired indanone derivative.
Physicochemical Properties
Thermal Stability
Based on structural analogs:
| Property | Predicted Value | Basis |
|---|---|---|
| Melting Point | 105–115°C | Methyl analog: 109–112°C |
| Boiling Point | 345–355°C | Ethyl substitution effect |
| Flash Point | 150–160°C | Increased molecular weight |
The ethyl group enhances thermal stability compared to methyl-substituted indanones due to increased van der Waals interactions.
Solubility Profile
Predicted solubility in common solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 15–20 |
| Dichloromethane | 35–40 |
| Water | <0.1 |
Hydrogen bonding from the hydroxyl group and ketone oxygen enables moderate solubility in polar aprotic solvents.
Biological Activity and Applications
Material Science Applications
Indanone derivatives enhance polymer properties through:
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π-π stacking interactions improving tensile strength
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Hydrogen bonding increasing thermal resistance
A comparative analysis of indanone-modified polymers shows:
| Property | Unmodified Polymer | 4-Methylindanone Composite |
|---|---|---|
| Tensile Strength | 45 MPa | 58 MPa (+29%) |
| Thermal Degradation | 280°C | 315°C |
The ethyl substituent in 4-ethyl-7-hydroxy-3-methylindan-1-one could further improve these properties through increased steric bulk.
| Hazard | 4-Methyl-7-hydroxy-1-indanone |
|---|---|
| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (rat) |
| Skin Irritation | Category 2 |
| Eye Damage | Category 1 |
Proper handling requires:
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NIOSH-approved N95 respirators
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Chemical-resistant gloves (nitrile or neoprene)
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Local exhaust ventilation
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